molecular formula C17H15FN2O3S B13475144 3-[2-(2-methyl-1H-indol-1-yl)acetamido]benzene-1-sulfonyl fluoride

3-[2-(2-methyl-1H-indol-1-yl)acetamido]benzene-1-sulfonyl fluoride

Cat. No.: B13475144
M. Wt: 346.4 g/mol
InChI Key: IUIMWIKCZRNLOA-UHFFFAOYSA-N
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Description

3-[2-(2-methyl-1H-indol-1-yl)acetamido]benzene-1-sulfonyl fluoride is a complex organic compound that features an indole moiety, an acetamido group, and a sulfonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2-methyl-1H-indol-1-yl)acetamido]benzene-1-sulfonyl fluoride typically involves multiple steps. One common approach is to start with the indole derivative, which is then reacted with acetic anhydride to introduce the acetamido group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-methyl-1H-indol-1-yl)acetamido]benzene-1-sulfonyl fluoride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions

Major Products

    Substitution Products: Amino or alkoxy derivatives

    Oxidation Products: Indole-2,3-dione derivatives

    Hydrolysis Products: Amine and carboxylic acid derivatives

Mechanism of Action

The mechanism of action of 3-[2-(2-methyl-1H-indol-1-yl)acetamido]benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with serine residues in enzymes, leading to enzyme inhibition. This makes it a valuable tool in studying enzyme function and developing enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(2-methyl-1H-indol-1-yl)acetamido]benzene-1-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and biological activity. This makes it particularly useful in applications requiring specific enzyme inhibition and protein interactions .

Biological Activity

3-[2-(2-methyl-1H-indol-1-yl)acetamido]benzene-1-sulfonyl fluoride is a complex organic compound that exhibits notable biological activity, particularly as an enzyme inhibitor. This compound is characterized by its unique structural features, including a sulfonyl fluoride group, an acetamido moiety, and an indole derivative. The combination of these functionalities positions it as a candidate for therapeutic applications, especially in the context of inflammatory diseases and enzyme dysregulation.

  • Molecular Formula : C17H15FN2O3S
  • Molecular Weight : 346.4 g/mol

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. Notably, compounds with similar structures have been shown to inhibit human neutrophil elastase (hNE), which plays a critical role in various inflammatory processes. The sulfonyl fluoride group enhances the compound's reactivity, making it a valuable intermediate in medicinal chemistry.

Biological Activity Overview

The following table summarizes the key features and biological activities associated with this compound and related derivatives:

Compound Name Key Features Biological Activity
This compoundSulfonyl fluoride + IndolePotential enzyme inhibitor
BenzenesulfonamideSulfonamide structureGeneral antibacterial activity
N-(4-fluorobenzenesulfonyl)-N'-methylureaFluorobenzene + UreaSelective enzyme inhibition
Indole-based sulfonamidesIndole + SulfonamideVaries by substituent

Case Studies and Research Findings

Research has demonstrated that derivatives of benzenesulfonic acid can act as competitive inhibitors in various biological systems. For example, studies indicate that certain indole derivatives exhibit significant anti-inflammatory properties through their action on specific pathways involving caspase-1 and phospholipase A1 inhibition .

Enzyme Inhibition Studies

In vitro studies have shown that this compound effectively inhibits hNE activity. This inhibition is crucial for developing treatments targeting diseases characterized by excessive inflammation, such as chronic obstructive pulmonary disease (COPD) and asthma.

Synthesis and Derivatization

The synthesis of this compound can be achieved through several methods, typically involving the transformation of sulfonyl chlorides into sulfonyl fluorides using potassium fluoride under anhydrous conditions. This synthetic versatility allows for further derivatization, enhancing its therapeutic potential.

Properties

Molecular Formula

C17H15FN2O3S

Molecular Weight

346.4 g/mol

IUPAC Name

3-[[2-(2-methylindol-1-yl)acetyl]amino]benzenesulfonyl fluoride

InChI

InChI=1S/C17H15FN2O3S/c1-12-9-13-5-2-3-8-16(13)20(12)11-17(21)19-14-6-4-7-15(10-14)24(18,22)23/h2-10H,11H2,1H3,(H,19,21)

InChI Key

IUIMWIKCZRNLOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2N1CC(=O)NC3=CC(=CC=C3)S(=O)(=O)F

Origin of Product

United States

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